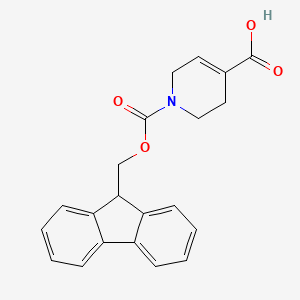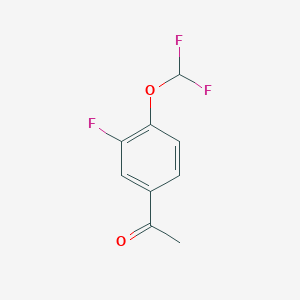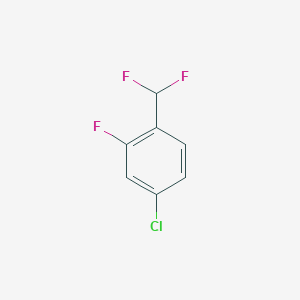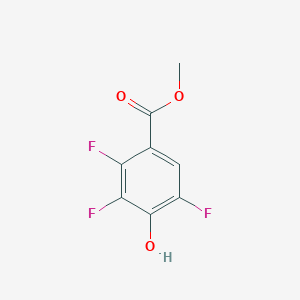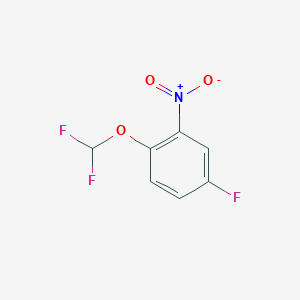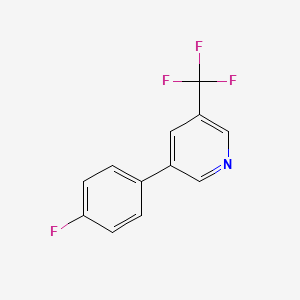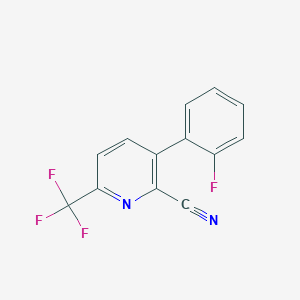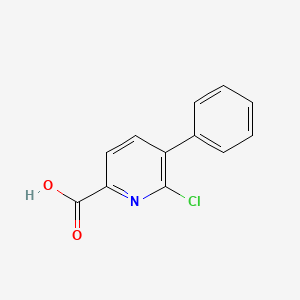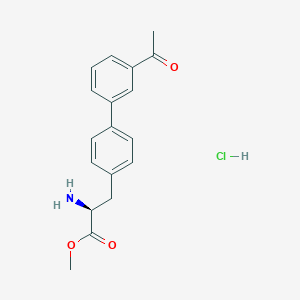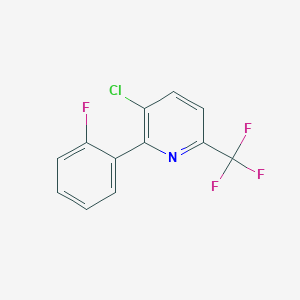
3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine
Übersicht
Beschreibung
3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine, or 3-Cl-2-F-6-CF3-pyridine, is an organic compound with a wide range of applications in the field of medicinal chemistry. It is a trifluoromethylated pyridine derivative and is used in the synthesis of a variety of compounds, including drugs, agrochemicals and other pharmaceuticals. Its unique chemical structure makes it an attractive target for medicinal chemists, as it has a wide range of potential uses in drug development and synthesis.
Wirkmechanismus
The mechanism of action of 3-Cl-2-F-6-CF3-pyridine is not well understood. However, it is believed that the trifluoromethyl group of the compound is responsible for its biological activity. The trifluoromethyl group has been shown to interact with a number of proteins and enzymes in a manner that increases the binding affinity of the compound to its target. This increased binding affinity is believed to be responsible for the biological activity of the compound.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Cl-2-F-6-CF3-pyridine are not well understood. However, it has been shown to have a number of effects on the body, including the inhibition of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been shown to reduce inflammation and pain, which may explain the anti-inflammatory effects of the compound. In addition, the compound has been shown to have an effect on the metabolism of cholesterol, which may explain its use in the treatment of high cholesterol.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Cl-2-F-6-CF3-pyridine in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in lab experiments is its relatively low cost and availability. In addition, the compound has a relatively low toxicity, making it safe to use in laboratory experiments. However, it is important to note that the compound is highly reactive and must be handled with care. In addition, the compound is not very soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
For research include the development of more efficient and cost-effective synthesis methods, as well as the exploration of new potential applications of the compound. In addition, further research is needed to better understand the biochemical and physiological effects of the compound and to explore potential new therapeutic uses. Finally, research is needed to explore the potential of the compound as a new tool for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
3-Cl-2-F-6-CF3-pyridine has been widely used in the field of medicinal chemistry, primarily in the synthesis of a variety of drugs and agrochemicals. It has been used in the synthesis of a number of drugs, including the anti-inflammatory drug celecoxib and the anticonvulsant drug pregabalin. In addition, it has been used in the synthesis of a number of agrochemicals, including insecticides, fungicides, and herbicides. It has also been used in the synthesis of a number of other pharmaceuticals, such as antibiotics and antivirals.
Eigenschaften
IUPAC Name |
3-chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF4N/c13-8-5-6-10(12(15,16)17)18-11(8)7-3-1-2-4-9(7)14/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDQDBPOAPUURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=N2)C(F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-fluorophenyl)-6-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)
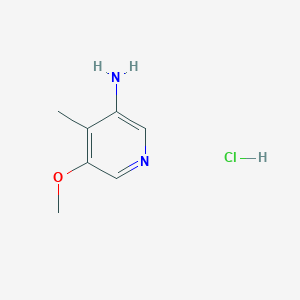
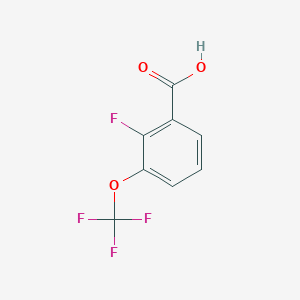
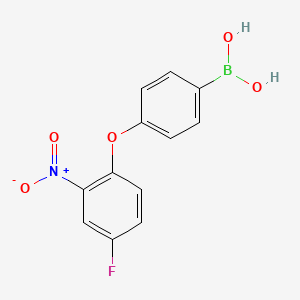
![5,5,7,7-Tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1391487.png)
